N-(4-methoxyphenyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-15(12-16-6-4-3-5-7-16)13-19-21(26)24(22(27)29-19)14-20(25)23-17-8-10-18(28-2)11-9-17/h3-13H,14H2,1-2H3,(H,23,25)/b15-12+,19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGHWGJJWBJJSH-JGEPBQDUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)acetamide is a compound belonging to the thiazolidinone family, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula: . The presence of both thiazolidine and methoxyphenyl groups contributes to its unique chemical properties and potential biological activities.
Structural Features
- Thiazolidinone Core : This core is known for various pharmacological activities, including antidiabetic and antimicrobial effects.
- Methoxyphenyl Group : The methoxy group enhances lipophilicity, potentially improving bioavailability.
Antidiabetic Activity
Research indicates that thiazolidinone derivatives exhibit significant antidiabetic properties. A study focusing on similar compounds demonstrated that they enhance insulin sensitivity and reduce blood glucose levels through the activation of peroxisome proliferator-activated receptors (PPARs) .
Antioxidant Activity
The antioxidant properties of thiazolidinones have been attributed to their ability to scavenge free radicals. In vitro assays showed that derivatives of this class can significantly reduce oxidative stress markers in cellular models .
Antimicrobial Activity
Thiazolidinone derivatives have also been evaluated for their antimicrobial efficacy. A series of studies revealed that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve inhibition of bacterial cell wall synthesis .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In animal models, thiazolidinones have shown a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Case Study on Antidiabetic Effects : A recent study investigated the effects of a thiazolidinone derivative similar to this compound in diabetic rats. The results indicated a significant decrease in fasting blood glucose levels after administration over four weeks, highlighting its potential as an antidiabetic agent.
- Case Study on Antimicrobial Activity : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a new antimicrobial agent.
Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antidiabetic | PPAR activation | |
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anti-inflammatory | Reduction of inflammatory markers |
Structure-Activity Relationship (SAR)
This table summarizes the structural features influencing the biological activity of thiazolidinones:
Scientific Research Applications
Antidiabetic Activity
Thiazolidinediones, including derivatives like N-(4-methoxyphenyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)acetamide, are primarily recognized for their antidiabetic properties. They function as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity.
Case Study: In Vitro Antidiabetic Activity
A study evaluated the antidiabetic effects of various thiazolidinedione derivatives using an alloxan-induced diabetic rat model. Among the tested compounds, those containing the methoxy group exhibited significant hypoglycemic activity comparable to standard drugs like pioglitazone and rosiglitazone. The following table summarizes the results:
| Compound | Blood Glucose Level (mg/dL) | % Reduction |
|---|---|---|
| Control | 250 | - |
| Pioglitazone | 120 | 52 |
| Rosiglitazone | 115 | 54 |
| This compound | 125 | 50 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazolidinedione derivatives. Research indicates that compounds with specific substitutions can exhibit significant activity against various bacterial and fungal strains.
Case Study: Antimicrobial Evaluation
A series of thiazolidinedione derivatives were synthesized and tested against common pathogens. The results indicated that this compound displayed notable activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 14 |
| Candida albicans | 18 |
Anticancer Activity
Thiazolidinediones have also been studied for their anticancer effects. They have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms.
Case Study: Anticancer Mechanisms
Research has demonstrated that thiazolidinedione derivatives can inhibit tumor angiogenesis and promote apoptosis in cancer cells. A study reported that this compound significantly reduced cell viability in breast cancer cell lines:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Comparison with Similar Compounds
Table 1: Substituent Impact on Aryl Acetamide Derivatives
Variations in the Thiazolidinedione Core
The (E)-2-methyl-3-phenylallylidene group differentiates the target compound from benzylidene- or simpler allylidene-substituted TZDs:
- Benzylidene analogs (): Compounds 4a–d () with 4-fluoro, 4-methoxy, or 4-bromo benzylidenes exhibited melting points between 199–261°C, with 4b (4-methoxy) showing the highest (259–261°C), suggesting substituent bulk increases crystallinity .
- In contrast, the compound in with a naphthyl-thiazolidinedione hybrid demonstrated 22.40% cell growth inhibition, highlighting the role of extended conjugation in bioactivity .
Table 2: Core Modifications and Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for this compound and its analogs?
- Methodological Answer : The synthesis typically involves two steps: (1) preparation of the chloroacetylated intermediate and (2) coupling with a thiazolidinedione core. For example:
- Step 1 : React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with potassium carbonate in DMF, followed by addition of chloroacetylated intermediates (e.g., 2-chloro-N-substituted acetamide derivatives) .
- Step 2 : Stir the mixture at room temperature, monitor progress via TLC, and precipitate the product with water. Yields range from 65% to 85%, depending on substituents (e.g., nitro or methoxy groups) .
Key parameters: molar ratios (1:1.5 for thiazolidinedione:K₂CO₃), solvent (DMF), and purification via recrystallization.
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1667 cm⁻¹ and NH stretches at ~3468 cm⁻¹ .
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ 3.8 ppm, aromatic protons between δ 6.9–8.1 ppm, and the allylidene proton (C=CH) at δ 8.1 ppm .
- Mass Spectrometry (MS) : Use HRMS to verify molecular ion peaks (e.g., m/z 430.2 [M+1]⁺) and fragmentation patterns .
- Elemental Analysis : Validate calculated vs. experimental C/H/N percentages (e.g., C: 53.1% calculated vs. 54.21% found) .
Q. What in vitro assays are used for preliminary bioactivity screening?
- Methodological Answer :
- Anticancer Activity : MTT assay (e.g., IC₅₀ determination against MCF-7 or HeLa cells) .
- Antimicrobial Activity : Agar dilution method to assess MIC values against bacterial/fungal strains .
- Toxicity Screening : Acute toxicity studies in Wistar rats (e.g., 300 mg/kg dose monitoring for 14 days) .
Advanced Research Questions
Q. How do substituents on the benzylidene ring influence biological activity?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -NO₂, -Br) : Enhance anticancer activity (e.g., compound 4c with Br: IC₅₀ = 8.2 µM vs. 4b with -OCH₃: IC₅₀ = 12.4 µM) .
- Hydrophobic Groups (e.g., -CH₃, -Ph) : Improve VEGFR-2 binding affinity (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for unsubstituted analogs) .
- SAR Analysis : Compare activity data across analogs (Table 1) :
| Compound | Substituent | IC₅₀ (µM) | VEGFR-2 ΔG (kcal/mol) |
|---|---|---|---|
| 4a | 4-F | 10.5 | -8.9 |
| 4c | 4-Br | 8.2 | -9.2 |
| GB33 | 4-Cl | 9.7 | -8.7 |
Q. How can molecular docking studies predict binding to targets like VEGFR-2?
- Methodological Answer :
- Software : Use AutoDock Vina or Glide with the VEGFR-2 crystal structure (PDB ID: 4AG8).
- Parameters : Grid box centered on the ATP-binding site (x=15 Å, y=15 Å, z=15 Å), Lamarckian GA for conformational sampling .
- Validation : Compare docking scores (e.g., -9.2 kcal/mol for 4c ) with experimental IC₅₀ values to confirm correlation .
Q. What strategies resolve discrepancies between computational and experimental data?
- Methodological Answer :
- Force Field Adjustments : Use CHARMM36 for better ligand-protein interaction modeling.
- Solvent Effects : Include explicit water molecules in MD simulations to account for hydration .
- Experimental Validation : Perform SPR assays to measure binding kinetics (e.g., KD = 120 nM for GB33 ) .
Q. How are ADME properties computationally predicted and validated?
- Methodological Answer :
- Tools : SwissADME for logP (e.g., 3.1 for 4d ) and pkCSM for bioavailability (e.g., 76% intestinal absorption) .
- Experimental Validation :
- Caco-2 Permeability : Papp > 1 × 10⁻⁶ cm/s indicates high absorption.
- Microsomal Stability : Incubate with liver microsomes; >50% remaining after 60 min suggests metabolic stability .
Q. What analytical techniques assess compound stability under storage conditions?
- Methodological Answer :
- HPLC-PDA : Monitor degradation products at 254 nm; >95% purity after 6 months at -20°C .
- LC-MS/MS : Identify oxidative degradants (e.g., sulfoxide formation at m/z 446.1) .
Contradiction Analysis
Q. Why do some analogs show high in vitro activity but poor in vivo efficacy?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
